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molecular formula C3H5BrO2 B595124 3-Bromopropionic-2,2,3,3-d4 Acid CAS No. 1219799-25-3

3-Bromopropionic-2,2,3,3-d4 Acid

Cat. No. B595124
M. Wt: 156.999
InChI Key: DHXNZYCXMFBMHE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218128B1

Procedure details

To a solution of 1.44 g (35.7 mmol) of NaOH in 20.0 ml degassed H2O (sparged with argon) was added 6.79 g (35.7 mmol) of 4-bromothiophenol. The resulting mixture was stirred at room temperature for 30 minutes. A second flask was charged with 2.26 g (16.3 mmol) of K2CO3 and 15 ml of degassed H2O. To this solution was added (in portions) 5.00 g (32.7 mmol) of 3-bromopropionic acid. The resulting potassium carboxylate solution was added to the sodium thiolate solution, and the resulting mixture stirred at room temperature for 48 hours. The mixture was filtered and the filtrate extracted with benzene, and the combined organic layers were dicarded. The aqueous layer was acidified with 10% HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure. The resulting solid was recrystallized from Et2O—hexanes to give the title compound as off-white crystals. 1H NMR (CDCl3): δ 7.43 (2H, d, J=8.4 Hz), 7.25 (2H, d, J=8.4 Hz), 3.15 (2H, t, J=7.3 Hz), 2.68 (2H, t, J=7.3 Hz).
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step Two
Name
Quantity
2.26 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
potassium carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sodium thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][CH2:19][C:20]([OH:22])=[O:21]>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:6][CH:5]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.79 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Step Three
Name
Quantity
2.26 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
BrCCC(=O)O
Step Five
Name
potassium carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from Et2O—hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(SCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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